molecular formula C15H19NO3 B14317816 trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid CAS No. 105124-59-2

trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid

Cat. No.: B14317816
CAS No.: 105124-59-2
M. Wt: 261.32 g/mol
InChI Key: IJULNHKIRMBJKV-ZFWWWQNUSA-N
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Description

trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hexahydrobenzo ring fused with a cycloheptane ring and an oxazine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrobenzo ring, followed by the cycloheptane ring formation, and finally the introduction of the oxazine moiety. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods would depend on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as drug development for specific diseases.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid: can be compared with other similar compounds, such as:

    Hexahydrobenzo derivatives: Compounds with similar ring structures but different functional groups.

    Cycloheptane derivatives: Compounds with a cycloheptane ring and various substituents.

    Oxazine derivatives: Compounds containing the oxazine moiety with different ring systems.

The uniqueness of This compound lies in its specific combination of these structural elements, which may confer unique chemical and biological properties.

Properties

CAS No.

105124-59-2

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-[(2S,7S)-3-oxa-6-azatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-trien-6-yl]acetic acid

InChI

InChI=1S/C15H19NO3/c17-14(18)10-16-8-9-19-15-12-6-2-1-4-11(12)5-3-7-13(15)16/h1-2,4,6,13,15H,3,5,7-10H2,(H,17,18)/t13-,15-/m0/s1

InChI Key

IJULNHKIRMBJKV-ZFWWWQNUSA-N

Isomeric SMILES

C1C[C@H]2[C@H](C3=CC=CC=C3C1)OCCN2CC(=O)O

Canonical SMILES

C1CC2C(C3=CC=CC=C3C1)OCCN2CC(=O)O

Origin of Product

United States

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